2-ethoxy-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide
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Overview
Description
2-ethoxy-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide is a complex organic compound that features a benzamide core with ethoxy and hydroxyethyl substituents The presence of a furan ring, specifically a 5-methylfuran, adds to its structural uniqueness
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan derivative, which can be synthesized from 2-methylfuran through various reactions such as acetylation and subsequent reduction . The benzamide core is then introduced through amide bond formation, often using reagents like ethyl chloroformate and amines under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl group in the benzamide can be reduced to form amines.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Furanones and other oxygenated furans.
Reduction: Amines and alcohols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-ethoxy-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, while the benzamide core can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-methylfuran: A simpler furan derivative with similar reactivity.
5-methyl-2-furancarboxaldehyde:
Uniqueness
2-ethoxy-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide is unique due to its combination of a benzamide core with a substituted furan ring.
Properties
IUPAC Name |
2-ethoxy-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-3-20-14-7-5-4-6-12(14)16(19)17-10-13(18)15-9-8-11(2)21-15/h4-9,13,18H,3,10H2,1-2H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLKMWJXCJUWAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC(C2=CC=C(O2)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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